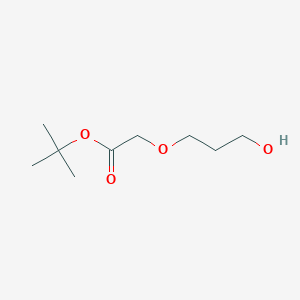
5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine” is a chemical compound. It has been identified as a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a similar compound, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Zukünftige Richtungen
“5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it could play a significant role in the development of new antidiabetic drugs in the future.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine involves the reaction of 2-chloro-5-bromo-4-nitropyrimidine with thiophen-2-ylboronic acid, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-5-bromo-4-nitropyrimidine", "thiophen-2-ylboronic acid", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-bromo-4-nitropyrimidine (1.0 g, 3.8 mmol) and thiophen-2-ylboronic acid (0.68 g, 4.5 mmol) in a mixture of ethanol (10 mL) and water (2 mL). Add palladium on carbon (0.1 g) and stir under hydrogen gas (1 atm) for 12 hours at room temperature.", "Step 2: Filter the mixture and wash the solid with water. Concentrate the filtrate under reduced pressure and dissolve the residue in acetic acid (10 mL).", "Step 3: Add sodium borohydride (0.2 g, 5.3 mmol) to the solution and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the solid in ethanol (10 mL) and add concentrated hydrochloric acid (1 mL). Stir the mixture at reflux for 2 hours.", "Step 7: Cool the mixture to room temperature and filter the solid. Wash the solid with water and dry under vacuum to obtain the final product, 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine (0.8 g, 63% yield)." ] } | |
CAS-Nummer |
884603-53-6 |
Produktname |
5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine |
Molekularformel |
C8H4BrClN2S |
Molekulargewicht |
275.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



